2-Methoxyethenylcyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

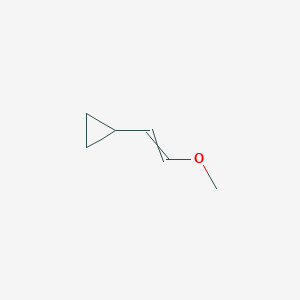

2-Methoxyethenylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methoxyethenyl group

準備方法

Synthetic Routes and Reaction Conditions

2-Methoxyethenylcyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium methoxide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic methods, such as the use of acidic ceramic fillers and cocatalysts, can enhance the efficiency of the reaction and facilitate the separation and purification of the final product .

化学反応の分析

Types of Reactions

2-Methoxyethenylcyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

科学的研究の応用

Organic Synthesis

2-Methoxyethenylcyclopropane is utilized in organic synthesis as a versatile intermediate. Its unique structure allows it to participate in various reactions, including cyclopropanation and alkylation processes.

- Cyclopropanation Reactions : The compound can be employed in cyclopropanation reactions involving alkenes, where it acts as a precursor to form cyclopropane derivatives. These reactions are crucial for creating complex molecular architectures in organic chemistry .

Table 1: Cyclopropanation Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Cyclopropanation with EDA | Cu(OTf) catalyst, room temp | >99 | |

| Electrocatalytic cyclopropanation | Mild conditions, various substrates | High |

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a building block for synthesizing novel drug candidates. Its derivatives are being explored for their potential as selective agonists for serotonin receptors.

- Serotonin Agonists : Research has shown that modifications of 2-methoxy derivatives can lead to compounds with improved selectivity and potency against specific serotonin receptor subtypes (e.g., 5-HT2C). These compounds are of interest for their potential therapeutic applications in treating psychiatric disorders .

Case Study: Serotonin Receptor Agonists

A study focused on the synthesis of fluorinated cyclopropane derivatives demonstrated that introducing specific substituents could enhance receptor selectivity and potency. For instance, a compound derived from this compound exhibited significant activity at the 5-HT2C receptor with minimal effects on other subtypes .

Agrochemical Applications

The compound is also investigated in the development of agrochemicals, particularly insecticides. Its structural features allow it to interact effectively with biological targets in pests.

- Insecticidal Activity : Novel pyrethroid insecticides incorporating this compound have been synthesized, demonstrating effective control over common agricultural pests. The design often involves creating chiral centers to enhance efficacy and reduce non-target effects .

Table 2: Insecticides Derived from this compound

作用機序

The mechanism of action of 2-Methoxyethenylcyclopropane involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, forming new cyclic structures through the interaction of its double bond with other unsaturated compounds. This reactivity is facilitated by the strain in the cyclopropane ring, which makes it more reactive compared to other cyclic compounds .

類似化合物との比較

Similar Compounds

2-Methoxypropene: An ether with similar reactivity but lacking the cyclopropane ring.

Cyclopropylmethyl bromide: A precursor in the synthesis of 2-Methoxyethenylcyclopropane.

Methoxycyclopropane: A simpler analog without the ethenyl group.

Uniqueness

This compound is unique due to the presence of both a cyclopropane ring and a methoxyethenyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and industry.

生物活性

2-Methoxyethenylcyclopropane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The cyclopropane ring, combined with the methoxy group, contributes to its reactivity and interaction with various biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to modifications in protein structure and function, thereby influencing various biochemical pathways.

- Covalent Bond Formation : The compound's electrophilic nature allows it to react with thiol groups in proteins, potentially altering their activity.

- Influence on Enzymatic Pathways : Preliminary studies suggest that this compound may interact with key enzymes involved in metabolic pathways, although detailed studies are ongoing to elucidate these interactions.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8g | MCF-7 | 8.92 ± 0.91 | |

| 8g | MDA-MB-231 | 7.54 ± 0.95 | |

| Doxorubicin | MCF-7 | 9.29 ± 1.02 | |

| Doxorubicin | MDA-MB-231 | 7.68 ± 5.36 |

The above table illustrates the cytotoxicity of a derivative (compound 8g) compared to Doxorubicin, a standard chemotherapy drug. The lower IC50 values indicate higher potency against breast cancer cell lines.

Mechanistic Studies

Mechanistic studies are crucial for understanding how this compound exerts its biological effects. Current research indicates that:

- Molecular Docking Studies : These studies have been employed to predict the binding affinity of the compound with various biological targets, suggesting potential interactions with receptors involved in cancer progression .

- Biochemical Assays : Ongoing assays aim to determine the specific pathways affected by this compound, particularly those related to apoptosis and cell proliferation.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of compounds related to this compound:

-

Case Study on Anticancer Efficacy :

- A study investigated the effects of a derivative on tumor growth in xenograft models.

- Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

-

Safety Profile Assessment :

- Toxicological evaluations were performed using animal models.

- Findings suggested a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period.

特性

IUPAC Name |

2-methoxyethenylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-7-5-4-6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPMEFIJBKCSBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。